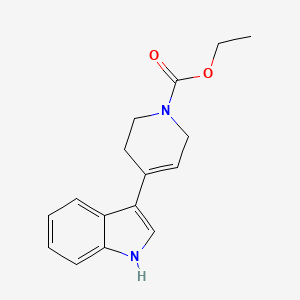
ethyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring followed by the construction of the pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is being explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid with various biological functions.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Compared to these compounds, 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester is unique due to its specific structure, which combines the indole and pyridine rings, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
ethyl 4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-2-20-16(19)18-9-7-12(8-10-18)14-11-17-15-6-4-3-5-13(14)15/h3-7,11,17H,2,8-10H2,1H3 |
InChI Key |
XPNZHYBMQLVHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=CC1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














